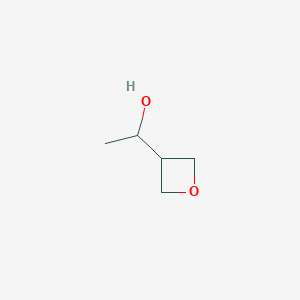

1-(Oxetan-3-yl)ethan-1-ol

Description

Relevance of Four-Membered Heterocycles in Contemporary Organic Synthesis

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, have transitioned from being academic curiosities to valuable motifs in modern organic synthesis. rsc.orgnortheastern.edu Their importance stems from the inherent ring strain, which makes them reactive intermediates for constructing more complex molecular architectures. northeastern.edubritannica.com This reactivity, once viewed as a liability, is now harnessed by synthetic chemists to drive a variety of chemical transformations. northeastern.eduacs.org The development of novel synthetic methods, including cyclizations and cycloadditions, has made these strained rings more accessible, fueling their application in diverse areas. rsc.orgacs.org Consequently, compounds containing these rings are increasingly prevalent in biologically active molecules and potential therapeutics, driving continuous innovation in their synthesis. rsc.orgdoi.org

The Oxetane (B1205548) Motif in Drug Discovery and Medicinal Chemistry Contexts

The oxetane ring, in particular, has garnered significant attention in medicinal chemistry and drug discovery. acs.orgnih.gov This compact, polar, and three-dimensional scaffold offers a unique combination of properties that medicinal chemists can exploit to fine-tune the characteristics of drug candidates. nih.govnih.gov

While the oxetane ring is present in the well-known natural product and anticancer drug Paclitaxel (Taxol), its broader application in medicinal chemistry is a more recent phenomenon. acs.orgsemanticscholar.org The transformation of the oxetane from a relatively obscure heterocycle to a valued scaffold was catalyzed by pioneering studies in the early 2000s. semanticscholar.orgacs.org Research by Carreira and collaborators, in particular, highlighted the potential of oxetanes as bioisosteric replacements for other common chemical groups, sparking an "oxetane rush" in the medicinal chemistry community. semanticscholar.orgacs.org Initial concerns about the ring's stability were later addressed by studies demonstrating that stability is strongly linked to the substitution pattern, with 3,3-disubstituted and certain 3-substituted oxetanes showing enhanced tolerance to metabolic and chemical degradation. acs.orgresearchgate.net

A primary driver of the oxetane's popularity is its role as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another group while potentially offering improved characteristics. Oxetanes have been successfully employed as replacements for two key functional groups:

gem-Dimethyl Groups: In drug design, gem-dimethyl groups are often used to block sites of metabolic oxidation. However, they significantly increase a molecule's lipophilicity (fat-solubility), which can negatively impact aqueous solubility and other pharmacokinetic properties. semanticscholar.orgu-tokyo.ac.jp Oxetanes can provide similar steric bulk to shield a metabolically weak spot but do so without the associated increase in lipophilicity, due to the polar oxygen atom embedded in the ring. acs.orgu-tokyo.ac.jp

Carbonyl Groups: The oxetane ring can also serve as a non-classical isostere for a carbonyl group (C=O). researchgate.netmdpi.com The oxetane's oxygen atom can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. u-tokyo.ac.jpmdpi.com This allows it to maintain key interactions with biological targets while replacing the carbonyl, which can be susceptible to enzymatic degradation or possess unwanted chemical reactivity. semanticscholar.orgu-tokyo.ac.jp

Bioisosteric Comparison: Oxetane vs. Carbonyl & gem-Dimethyl

| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Ring | Advantage of Oxetane |

|---|---|---|---|---|

| Lipophilicity (LogP/LogD) | Increases | Decreases | Decreases vs. gem-dimethyl | Improves solubility vs. gem-dimethyl analog. acs.orgu-tokyo.ac.jp |

| Metabolic Stability | Can be metabolically inert | Susceptible to reduction/metabolism | Often more stable than carbonyls | Blocks metabolism without adding high lipophilicity. semanticscholar.orgu-tokyo.ac.jp |

| Hydrogen Bond Acceptance | None | Strong | Strong | Mimics H-bonding of carbonyls. u-tokyo.ac.jpmdpi.com |

| Three-Dimensionality (sp³ character) | High | Low (sp²) | High | Increases non-flat character, improving drug-like properties. nih.govacs.org |

The introduction of an oxetane ring, as seen in 1-(oxetan-3-yl)ethan-1-ol, can profoundly and beneficially influence a molecule's physicochemical and pharmacokinetic profile. nih.govresearchgate.net Key modulations include:

Aqueous Solubility: The inherent polarity of the oxetane ring generally leads to a significant improvement in a compound's aqueous solubility compared to its carbocyclic or gem-dimethyl-substituted counterparts. nih.govu-tokyo.ac.jp

Lipophilicity: Oxetanes can lower a molecule's lipophilicity (measured as LogD or LogP), which is often a desirable trait in drug discovery to avoid issues like poor absorption and high metabolic clearance. nih.govu-tokyo.ac.jpnih.gov

Metabolic Stability: By replacing metabolically vulnerable groups (like certain carbonyls) or blocking adjacent sites from enzymatic attack, the oxetane motif can enhance a compound's stability in the body, leading to a longer duration of action. acs.orgacs.orgu-tokyo.ac.jp

Basicity of Proximal Amines: The oxetane ring exerts a potent inductive electron-withdrawing effect. nih.govu-tokyo.ac.jp When placed near a basic nitrogen atom (an amine), it can significantly reduce the amine's pKa, which can be a crucial tool for optimizing a drug's absorption, distribution, and off-target effects, such as hERG inhibition. nih.govacs.org

Modern drug discovery has increasingly moved away from flat, two-dimensional molecules towards more complex, three-dimensional structures. nih.govacs.org Molecules with higher sp³ character often exhibit greater target selectivity and have better pharmacokinetic profiles. nih.gov The oxetane ring is a powerful tool for instilling three-dimensionality. nih.govnih.gov Its puckered, rigid structure acts as a "conformational lock," restricting the flexibility of the molecule it is attached to. acs.org This can pre-organize the molecule into a specific shape that is optimal for binding to its biological target, potentially increasing potency. researchgate.netnih.gov

Significance of 3-Substituted Oxetanes in Chemical Space Exploration

Within the family of oxetanes, the 3-substituted variants, such as this compound, hold particular importance for chemical space exploration. nih.govacs.org The majority of oxetane-containing compounds in drug discovery are substituted at the 3-position. acs.org This preference is due to a combination of factors:

Synthetic Tractability: The development of robust synthetic routes starting from building blocks like oxetan-3-one has made the preparation of 3-substituted oxetanes highly efficient and versatile. acs.orgrsc.orgwiley.com

Stability: Substitution at the 3-position often results in compounds with favorable chemical and metabolic stability. acs.orgchimia.ch

Vectorial Diversity: The 3-position of the oxetane ring provides a convenient point for chemical modification, allowing chemists to project substituents into new regions of three-dimensional space. mdpi.comrsc.orgimperial.ac.uk This enables the systematic exploration of a target's binding pocket and the generation of novel molecular structures with unique properties, thereby expanding the accessible chemical and intellectual property (IP) space. rsc.org

Academic Research Landscape for this compound and Related Systems

Within the broader context of oxetane chemistry, specific building blocks are crucial for the synthesis of more complex molecules. This compound is one such key intermediate, valued for its dual functionality of a reactive secondary alcohol and a stable oxetane ring.

While comprehensive, multi-page studies dedicated exclusively to this compound are not prevalent, its significance is evident from its frequent appearance in chemical supplier catalogs and its use as a precursor in synthetic research. Its synthesis is typically achieved through the reduction of the corresponding ketone, 1-(oxetan-3-yl)ethan-1-one. This ketone itself is a versatile starting material in the elaboration of 3-substituted oxetanes.

The primary role of this compound in academic research is that of a building block. Researchers in medicinal chemistry and materials science utilize it to introduce the oxetanyl-ethanol motif into larger, more complex structures, thereby leveraging the beneficial properties conferred by the oxetane ring. The compound exists as a racemate and as individual stereoisomers, (1R)-1-(oxetan-3-yl)ethanol and (1S)-1-(oxetan-3-yl)ethanol, allowing for its use in stereospecific synthesis.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H10O2 | nih.gov |

| Molecular Weight | 102.13 g/mol | nih.gov |

| IUPAC Name | 1-(oxetan-3-yl)ethanol | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

| XLogP3-AA (Lipophilicity) | -0.1 | nih.gov |

Key Precursor: 1-(Oxetan-3-yl)ethan-1-one

The direct precursor to this compound is its oxidized counterpart, 1-(Oxetan-3-yl)ethan-1-one. This ketone is a fundamental building block for creating 3-substituted oxetanes with a two-carbon side chain.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H8O2 | nih.gov |

| Molecular Weight | 100.12 g/mol | nih.gov |

| IUPAC Name | 1-(oxetan-3-yl)ethanone | nih.gov |

| Synonym | 3-Acetyloxetane | nih.gov |

The academic research landscape for this compound and its related systems is characterized by its application-driven nature. The compound is less an object of study in its own right and more a valuable tool for constructing molecules with desired physicochemical and biological properties, underscoring the practical and impactful role of small, functionalized heterocyclic systems in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHUSPCROMGYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Oxetan 3 Yl Ethan 1 Ol and Analogues

Intramolecular Cyclization Strategies for Oxetane (B1205548) Ring Formation

The formation of the strained oxetane ring via intramolecular cyclization is a fundamental approach, though kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org These methods typically require acyclic precursors with reactive functional groups positioned to facilitate the challenging 4-exo-tet cyclization. beilstein-journals.org

The most common strategy for forming the oxetane C–O bond is the intramolecular Williamson etherification. acs.org This SN2 reaction involves the displacement of a leaving group by an alkoxide on the same molecule, typically generated by treating a 1,3-halo- or 1,3-sulfonyloxy-alcohol with a base. beilstein-journals.org

Classic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently employed to deprotonate the alcohol, forming the nucleophilic alkoxide. acs.org The choice of leaving group is critical, with common examples being halides (Br, I) and sulfonates (mesylate, tosylate). acs.orgbeilstein-journals.org For instance, the synthesis of the oxetane scaffold of oxetanocin was achieved in an 84% yield using a sodium hydride-mediated cyclization where a mesylate served as the leaving group. acs.org

A significant competing side reaction is the Grob fragmentation, an entropically favored process that breaks the precursor into an aldehyde and an alkene, which can lower the yield of the desired oxetane. acs.orgbeilstein-journals.org The success of the intramolecular Williamson etherification is therefore highly substrate-dependent. acs.org

Table 1: Examples of Williamson Etherification for Oxetane Synthesis

| Precursor Type | Base | Leaving Group | Key Feature | Reference |

|---|---|---|---|---|

| 1,3-Diol derivative | Sodium Hydride (NaH) | Mesylate | Used in the synthesis of the oxetanocin scaffold. | acs.org |

| β-Halo ketone derivative | Potassium Hydroxide (KOH) | Halide | Enantioselective reduction of the ketone followed by cyclization. | acs.org |

| Selectively protected 1,3-diol | Sodium Hydride (NaH) | Bromide | Stereocontrolled synthesis with complete inversion of stereochemistry. | acs.org |

| Tosylated diol | Sodium Hydride (NaH) | Tosylate | Formation of oxetan-3-one precursor. | acs.org |

While less common than C–O bond formation, intramolecular C–C bond-forming reactions represent a valuable alternative for constructing the oxetane ring. acs.org These methods offer different strategic disconnections for accessing complex oxetane structures.

One notable example is the oxidative cyclization of Michael adducts derived from malonates and chalcones. acs.org In a reaction system utilizing iodosobenzene (B1197198) (PhIO) and tetrabutylammonium (B224687) iodide (Bu4NI), the oxetane product was favored when the reaction was conducted in an open-air system with water. acs.org

Another powerful strategy involves rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization. acs.org This method allows for the synthesis of a variety of di-, tri-, and tetrasubstituted oxetanes bearing diverse functional groups such as amides, nitriles, phosphonates, and sulfones. acs.org The oxetane ring can also be constructed through an efficient C-C bond forming cyclization that allows for the incorporation of a wide range of aryl-sulfonyl groups, creating motifs suitable for fragment-based drug discovery. magtech.com.cn

Photochemical Approaches: Paternò-Büchi Reactions and Advancements

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound (aldehyde or ketone) and an alkene, yielding an oxetane in a single, atom-economical step. acs.orgnih.govrsc.org The reaction is initiated by the photoexcitation of the carbonyl compound to its excited state (S1 or T1), which then reacts with the ground-state alkene. nih.gov

Historically, this method has been limited by factors such as regioselectivity and the requirement for high-energy UV light, which can lead to side product formation. nih.govacs.org The reaction typically works best with aromatic ketones and electron-rich alkenes. nih.govrsc.org

Recent advancements have sought to overcome these limitations. The development of Paternò-Büchi reactions that can be initiated by lower-energy visible light represents a significant step forward, although the scope of compatible substrates is still under investigation. nih.govacs.org Furthermore, strategies to control the stereochemical outcome have been a major focus. researchgate.net For example, a telescoped three-step sequence involving a Paternò-Büchi reaction between maleic acid derivatives and cyclic ketones has been developed to access novel spirocyclic oxetanes that were previously inaccessible. rsc.org

Table 2: Key Aspects of the Paternò-Büchi Reaction

| Aspect | Description | Reference |

|---|---|---|

| Reaction Type | Photochemical [2+2] cycloaddition between a carbonyl and an alkene. | acs.orgnih.gov |

| Key Advantage | Forms the oxetane ring in a single, atom-economical step. | rsc.org |

| Traditional Limitations | Often requires UV light; reactivity and selectivity are substrate-dependent. | nih.govacs.org |

| Recent Advancements | Use of lower-energy visible light; development of telescoped reaction sequences to broaden scope. | nih.govrsc.org |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and versatile methods for the synthesis of oxetanes, often enabling transformations that are difficult to achieve through other means. acs.org These reactions can provide access to highly functionalized and structurally diverse oxetane analogues.

The ring expansion of readily available epoxides provides a synthetically valuable route to oxetanes. acs.org This transformation can be viewed as a variation of the Williamson etherification where the cyclization precursor is generated in situ from the epoxide. acs.org A common method involves the use of sulfur-stabilized carbanions, such as dimethyloxosulphonium methylide, in what is known as the Corey-Chaykovsky reaction. beilstein-journals.org This reagent can react with an epoxide to induce a ring expansion to the corresponding oxetane. beilstein-journals.orgillinois.edu This strategy has been successfully employed to form enantioenriched oxetanes from chiral epoxides. illinois.edu

The incorporation of fluorine into drug candidates can significantly improve their pharmacological properties. azolifesciences.com Consequently, the synthesis of fluorinated oxetanes is of great interest, but traditional methods have been largely unsuccessful due to a lack of suitable precursors and the prevalence of side reactions like ring rupture and defluorination. azolifesciences.comnus.edu.sg

A groundbreaking recent development is a novel catalytic transformation that converts epoxides into α,α-difluoro-oxetanes. azolifesciences.comnus.edu.sgacs.org This method utilizes an inexpensive copper catalyst to facilitate the selective insertion of a difluorocarbene species into the epoxide ring. azolifesciences.comnus.edu.sg The catalyst stabilizes the difluorocarbene and coordinates with the epoxide, triggering a site-selective ring cleavage and subsequent cyclization to form the desired fluorinated oxetane. nus.edu.sg This innovative strategy has made a previously elusive class of molecules accessible for drug discovery and development. nus.edu.sgacs.org

Stereoselective Synthesis and Chiral Induction

Achieving stereocontrol in the synthesis of 1-(Oxetan-3-yl)ethan-1-ol is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. Methodologies for chiral induction include the use of chiral catalysts, enzymes, and diastereoselective approaches that leverage existing stereocenters.

Enantioselective catalysis provides a powerful strategy for the asymmetric synthesis of chiral alcohols and heterocycles. Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as effective catalysts in a variety of transformations. nih.gov While direct enantioselective addition of a methyl group to oxetan-3-one to form this compound using chiral Brønsted acids is not extensively documented in the provided results, the principle has been applied to related systems. For instance, chiral Brønsted acids have been used to catalyze aldehyde additions to generate chiral homoallylic alcohols and other heterocycles with high stereo- and enantioselectivities. nih.govdntb.gov.uanih.gov These catalysts function by activating the electrophile (e.g., an aldehyde or ketone) through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack. nih.gov This approach has been successfully employed in the enantioselective synthesis of various heterocyclic derivatives, demonstrating its potential for application in the synthesis of chiral oxetane-containing alcohols. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Halohydrin dehalogenases (HHDHs) are particularly relevant enzymes that have been engineered for the stereoselective synthesis of chiral oxetanes. nih.govrepec.org These enzymes catalyze the reversible dehalogenation of γ-haloalcohols, leading to the formation of the corresponding oxetane ring via an intramolecular Williamson etherification-type reaction. nih.govnih.gov

Recent research has focused on engineering HHDHs, such as HheC from Agrobacterium radiobacter AD1, to facilitate the kinetic resolution of racemic γ-haloalcohols, yielding enantiomerically pure oxetanes. nih.gov By modifying the enzyme's active site, variants have been created that can produce either the (R)- or (S)-enantiomer of a desired oxetane with high enantiomeric excess (ee) and catalytic activity. nih.gov This biocatalytic platform has demonstrated broad substrate scope, enabling the synthesis of a variety of chiral oxetanes and γ-substituted alcohols. repec.orgresearchgate.netresearchgate.net The process is scalable and can be performed at high substrate concentrations, making it a viable method for preparative-scale synthesis. researchgate.net

Below is a table summarizing the results from an engineered HHDH for the enantioselective formation of chiral oxetanes from γ-haloalcohols.

| Substrate (γ-Haloalcohol) | Enzyme Variant | Product (Chiral Oxetane) | Yield (%) | Enantiomeric Excess (ee, %) |

| Racemic 1-chloro-3-phenylpropan-2-ol | HheC M1 | (S)-2-Phenyloxetane | >45 | >99 |

| Racemic 1-chloro-3-(4-methoxyphenyl)propan-2-ol | HheC M2 | (S)-2-(4-Methoxyphenyl)oxetane | >45 | >99 |

| Racemic 1-chloro-4-phenoxybutan-2-ol | HheC M3 | (R)-2-(Phenoxymethyl)oxetane | ~49 | >99 |

| Racemic 1-chloro-3-methylbutan-2-ol | HheC M1 | (S)-2-Isopropyloxetane | >45 | >99 |

This table is a representative summary based on findings on engineered halohydrin dehalogenases for chiral oxetane synthesis. nih.govresearchgate.net

Diastereoselective strategies are employed when a molecule already contains one or more stereocenters, which can influence the creation of a new stereocenter. For the synthesis of substituted oxetanes, diastereoselectivity can be achieved through various cyclization strategies. One such method involves the hydrosilylation–iodocyclisation of homopropargylic alcohols. qub.ac.uk This process generates vinyl silanes with high regio- and stereoselectivity, which can then undergo electrophilic activation to cyclize into tetrasubstituted oxetanes in a diastereoselective manner. qub.ac.uk

Another approach is the stereocontrolled synthesis from 1,3-diols, where the existing stereochemistry of the diol dictates the stereochemical outcome of the oxetane product. acs.org By selectively functionalizing one hydroxyl group into a good leaving group (e.g., tosylate or mesylate), a subsequent base-mediated intramolecular SN2 reaction (Williamson etherification) yields the oxetane with inversion of configuration at one center. acs.orgillinois.edu This method allows for the predictable synthesis of specific diastereomers of substituted oxetanes. acs.org The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can also exhibit diastereoselectivity, particularly when chiral substrates are used. acs.orgnih.gov

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. For chiral alcohols like this compound, enzyme-catalyzed kinetic resolution is a common and efficient strategy. mdpi.comscielo.br

Lipases are frequently used for the kinetic resolution of secondary alcohols via enantioselective acylation. mdpi.commdpi.comresearchgate.net In a typical procedure, a racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed ester. scielo.br For example, Pseudomonas cepacia Lipase has been successfully used to resolve alcohol precursors, achieving high enantiomeric ratios. mdpi.com

A related strategy is dynamic kinetic resolution (DKR), which combines the enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. scielo.br This allows for a theoretical yield of 100% for a single enantiomer of the product. scielo.br While specific DKR studies on this compound are not detailed in the search results, the combination of a lipase with a metal-based racemization catalyst is a well-established method for a wide range of secondary alcohols. scielo.br Halohydrin dehalogenases have also been engineered to perform stereoselective kinetic resolution of chiral oxetanes through ring-opening reactions, providing access to both enantiomers of chiral 1,3-disubstituted alcohols. nih.gov

| Racemic Substrate | Catalyst/Enzyme | Technique | Product(s) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Racemic 1-phenylethanol | CALB Lipase & NbOPO₄·nH₂O | Dynamic Kinetic Resolution | (R)-1-phenylethyl acetate | 92 | 85 |

| Racemic Benzoins | Lipase TL & Metal Catalyst | Dynamic Kinetic Resolution | Enantioenriched Acylated Benzoin | >50 | >99 |

| Racemic γ-haloalcohols | Engineered HheC | Biocatalytic Kinetic Resolution | Enantioenriched Chiral Oxetane | ~49 | >99 |

This table illustrates the effectiveness of kinetic resolution techniques for producing enantioenriched compounds, based on data for analogous secondary alcohols and oxetane precursors. nih.govscielo.brresearchgate.net

Late-Stage Functionalization and Derivatization

Late-stage functionalization refers to the introduction of chemical groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable in drug discovery for rapidly generating analogues for structure-activity relationship studies. Similarly, derivatization of the this compound core allows for the exploration of its chemical space.

A novel approach for synthesizing oxetanes involves the C-H functionalization of native alcohols. nih.govresearchgate.net This method creates a new synthetic disconnection, enabling the formation of the oxetane ring from complex alcohol substrates, which is particularly useful for late-stage modifications of bioactive molecules like steroids. nih.govresearchgate.net The hydroxyl group of this compound itself can be a handle for further derivatization, such as etherification, esterification, or oxidation to the corresponding ketone, 1-(oxetan-3-yl)ethan-1-one.

Oxetan-3-one is a key and versatile building block for the synthesis of this compound and a wide array of other 3-substituted oxetanes. researchgate.netorganic-chemistry.orgnih.gov The direct synthesis of this compound is readily achieved via the nucleophilic addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to the carbonyl group of oxetan-3-one. This reaction is a standard and efficient method for forming the carbon-carbon bond and the secondary alcohol functionality in a single step.

The synthesis of oxetan-3-one itself has been a subject of significant research. acs.org Efficient methods have been developed, including a one-step gold-catalyzed synthesis from readily available propargyl alcohol. nih.govorganic-chemistry.org This avoids the use of hazardous reagents like diazo ketones, which were used in earlier, multi-step syntheses. nih.gov The availability of oxetan-3-one has opened up avenues for creating diverse oxetane derivatives. researchgate.netresearchgate.net For instance, the ketone can be converted into Michael acceptors, which then serve as precursors for a variety of novel oxetane-containing structures, including spirocycles. researchgate.net This rich chemistry underscores the importance of oxetan-3-one as a foundational precursor for compounds like this compound. researchgate.net

Alcohol C-H Functionalization Methodologies

A significant advancement in oxetane synthesis is the direct conversion of unactivated sp³ alcohols into the oxetane ring system through C-H functionalization. This approach circumvents the need for pre-functionalized substrates, such as those required for traditional Williamson ether synthesis, offering a more direct and efficient route.

Recent research has demonstrated a versatile and practical methodology that couples Williamson etherification with alcohol C-H functionalization. acs.org This strategy is initiated from simple, unactivated primary or secondary alcohols and proceeds under remarkably mild conditions, making it suitable for the late-stage functionalization of complex molecules. acs.org The reaction is typically promoted by a photoredox catalyst in the presence of a hydrogen atom transfer (HAT) catalyst.

The general mechanism involves the selective abstraction of a hydrogen atom from the alcohol substrate, generating a nucleophilic radical. This radical then participates in a series of steps, ultimately leading to the formation of the strained four-membered oxetane ring. The process has been shown to be compatible with a wide array of functional groups, including ethers, protected alcohols, and nitriles. For instance, primary alcohols can be converted into the corresponding oxetanes in moderate yields, providing access to structures with diverse side chains. acs.org

| Substrate Type | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Secondary Alcohol | 2-isopropyl-3-phenyloxetane | 75 | 10:1 |

| Primary Alcohol | 2-(phenoxymethyl)oxetane | 56 | N/A |

| Complex Alcohol (Pregnenolone) | Pregnenolone-derived oxetane | 44 | >20:1 |

This table presents a selection of results from the direct conversion of sp³ alcohols into oxetanes, showcasing the versatility of the C-H functionalization methodology. Data sourced from research on oxetane synthesis via alcohol C-H functionalization. acs.org

Introduction of Fluorine-Containing Substituents

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, methods for the synthesis of fluorinated oxetane analogues are of high importance.

One established method for introducing fluorine-containing substituents onto the oxetane scaffold involves the radical addition of a fluorinated alkane iodide to a starting material like 3-alkyl-3-(allyloxy)methyloxetane. This reaction yields an important intermediate, 3-(3-fluoroalkyl-2-iodopropoxy)methyl-3-alkyloxetane, which can then be converted to the desired fluorinated oxetane derivative through a subsequent reduction reaction. This process allows for the introduction of a variety of linear or branched fluoroalkyl groups.

More recent innovations have focused on developing catalytic transformations to produce fluorinated oxetanes. For example, a novel method has been pioneered that converts epoxides into α,α-difluoro-oxetanes. This strategy utilizes an inexpensive copper catalyst to facilitate the insertion of a difluorocarbene species into the epoxide ring, proceeding through a metallacycle intermediate to yield the desired fluorinated product.

| Fluorination Strategy | Starting Material | Reagents | Product Type |

| Radical Addition | 3-alkyl-3-(allyloxy)methyloxetane | Fluorinated alkane iodide, Radical initiator | 3-(fluoroalkyl)methyloxetane |

| Difluorocarbene Insertion | Epoxide | Difluorocarbene precursor, Copper catalyst | α,α-difluoro-oxetane |

This table summarizes key strategies for the synthesis of oxetanes bearing fluorine-containing substituents, highlighting the starting materials and general product types.

Green Chemistry Principles in Oxetane Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of oxetanes. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalyst-Free Photochemical Methods

A classic and direct method for synthesizing oxetanes is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.gov Traditionally, this reaction has often required UV light for the excitation of the carbonyl group. acs.org However, the use of high-energy UV light can lead to side reactions and may not be suitable for sensitive substrates. acs.org

Recent advancements have demonstrated that the Paternò–Büchi reaction can be performed under visible light irradiation, which is a more environmentally benign energy source. acs.org In some cases, these reactions can proceed efficiently without the need for a photocatalyst, particularly when the substrates themselves can absorb visible light. This catalyst-free approach simplifies the reaction setup and purification process, contributing to a greener synthetic route. The reaction mechanism involves the photoexcitation of the carbonyl compound, followed by its addition to the alkene to form a diradical intermediate, which then cyclizes to the oxetane product. nih.gov The stereochemical outcome of the reaction is a key aspect, with selectivity often depending on the stability of the intermediate diradical. nih.gov

Enzymatic Transformations and Biocatalysis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. Recently, a significant breakthrough in the green synthesis of oxetanes has been the development of a biocatalytic platform for the enantioselective formation of these strained rings. nih.govresearchgate.net

This innovative approach utilizes a halohydrin dehalogenase (HHDH), an enzyme that has been engineered for this novel reactivity. nih.govresearchgate.net The enzyme catalyzes the intramolecular cyclization of a suitable haloalcohol precursor to yield the corresponding chiral oxetane with high efficiency and excellent enantioselectivity. nih.govresearchgate.net This biocatalytic method not only provides access to enantiomerically pure oxetanes but also operates in an aqueous medium at ambient temperature, aligning perfectly with the principles of green chemistry. researchgate.net

The versatility of this enzymatic platform has been demonstrated through the synthesis of a range of chiral oxetanes and their subsequent enzymatic ring-opening to produce various chiral γ-substituted alcohols. nih.govresearchgate.net The process has been shown to be scalable and can be performed in a one-pot, one-catalyst cascade system, further enhancing its efficiency and sustainability. nih.govresearchgate.net

| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) |

| Engineered Halohydrin Dehalogenase | 4-chloro-1-phenylbutan-1-ol | (R)-2-phenyloxetane | >99% |

| Engineered Halohydrin Dehalogenase | 4-bromo-1-(4-fluorophenyl)butan-1-ol | (S)-2-(4-fluorophenyl)oxetane | >99% |

This table showcases the high enantioselectivity achieved in the biocatalytic synthesis of chiral oxetanes using an engineered halohydrin dehalogenase. Data sourced from research on the biocatalytic enantioselective formation of oxetanes. researchgate.net

Mechanistic Investigations of Oxetane Reactivity and Transformations

Oxetane (B1205548) Ring-Opening Reactions

Ring-opening reactions are a characteristic feature of oxetane chemistry, driven by the release of ring strain. acs.org These reactions are typically initiated by electrophilic activation of the ring oxygen, most commonly by protonation or coordination to a Lewis acid, which makes the carbon atoms of the ring more susceptible to nucleophilic attack. beilstein-journals.org

The reaction of 1-(oxetan-3-yl)ethan-1-ol with nucleophiles can proceed via intermolecular or intramolecular pathways. In the presence of an external nucleophile and an acid catalyst, the oxetane ring is opened to afford a 1,3-difunctionalized acyclic product. The regioselectivity of the attack depends on the reaction conditions and the nature of the substituent. Under non-acidic conditions, an SN2 mechanism typically controls the product formation. researchgate.net

Chiral Brønsted acids have been utilized to achieve asymmetric ring-opening of 3-substituted oxetanes, providing access to highly functionalized chiral building blocks under mild conditions. rsc.org A variety of nucleophiles, including alcohols, amines, and carbon-based nucleophiles, can be employed in these transformations. researchgate.net For instance, the reaction of an oxetane with dithiophosphoric acid can lead to the formation of homoallylic alcohols. researchgate.net

Intramolecular nucleophilic ring-opening is also a prevalent pathway, especially when the substituent at the 3-position contains a nucleophilic moiety. acs.org For this compound, the hydroxyl group can, under certain conditions, act as an internal nucleophile, although this is less common without prior activation or transformation. More frequently, intramolecular ring openings are designed by tethering a nucleophile to the oxetane core, leading to the formation of larger heterocyclic systems. beilstein-journals.org

| Oxetane Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Aryloxetan-3-ol | 3-Phenyl propanol | Brønsted Acid | Oxetane Ether | rsc.org |

| Vinyl Oxetanes | Dithiophosphoric acid | None | Z-Homoallylic alcohol | researchgate.net |

| 3-(4-hydroxyphenyl)oxetan-3-ol | β-Naphthylamines | Indium triflate | Benzoindolines | beilstein-journals.org |

| Oxetane-tethered sulphonamides | Intramolecular (sulfonamide N) | Indium triflate | 1,2-Dihydroquinolines | beilstein-journals.org |

Under strongly acidic conditions, the ring opening of oxetanes can proceed through a carbocationic intermediate. acs.org For this compound, protonation of the oxetane oxygen is followed by cleavage of a C-O bond to form a secondary carbocation at the 3-position. The stability of this carbocation is influenced by the nature of the substituent. The presence of the 1-hydroxyethyl group can influence the subsequent reaction pathways of this intermediate.

The formation of these carbocationic intermediates is particularly relevant in reactions catalyzed by Brønsted acids, such as in the formation of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols. researchgate.net The reaction is proposed to proceed via the formation of a strained ring carbocation, which is then trapped by the nucleophile. rsc.org These intermediates can also undergo rearrangements, leading to a variety of products. acs.org

Ring Expansion Reactions to Form Larger Heterocycles

Ring expansion reactions provide a synthetically valuable route to larger heterocyclic systems from readily available oxetanes. researchgate.net These transformations involve the cleavage of a C-C or C-O bond within the oxetane ring and the incorporation of new atoms to form a larger ring.

The mechanisms of oxetane ring expansions are diverse. Metal-catalyzed pathways are common, for example, using copper(II) catalysts with diazo reagents to expand vinyl oxetanes into tetrahydro oxepine derivatives. researchgate.net Lewis acid-mediated reaction cascades are also employed, particularly with spirocyclic oxetanes derived from 3-oxetanone, to access biologically important morpholines and piperazines. researchgate.net

Photochemical methods, such as the Paternò-Büchi reaction, which is a [2+2] cycloaddition to form oxetanes, can involve diradical intermediates. mdpi.com While this is a formation method, subsequent rearrangements of the oxetane product can be considered a form of transformation that may lead to ring-expanded structures under certain conditions. Nucleophilic pathways can also lead to ring expansion, often in a tandem sequence where an initial ring-opening is followed by an intramolecular cyclization to form a larger ring.

A notable example of ring expansion and transformation is the synthesis of 1,4-dioxanes. The reaction of 3-aryloxetan-3-ols with 1,2-diols in the presence of a Brønsted acid catalyst like Tf₂NH proceeds through an oxetane carbocation intermediate. researchgate.net This intermediate reacts with the diol, and a subsequent intramolecular ring-opening of the oxetane ether intermediate yields the 1,4-dioxane. researchgate.net

Other oxygenated heterocycles can also be formed. For instance, intramolecular ring openings of oxetane-carboxylic acids upon heating can generate functionalized γ-butyrolactones and dioxanones. nih.govbeilstein-journals.org Furthermore, catalytic ring expansion of vinyl oxetanes has been shown to be an effective method for the asymmetric synthesis of dihydropyrans. researchgate.net

| Oxetane Precursor | Reagents/Conditions | Product Heterocycle | Mechanism Type | Reference |

|---|---|---|---|---|

| 3-Aryloxetan-3-ol | 1,2-Diol, Tf₂NH | 1,4-Dioxane | Carbocationic/Nucleophilic | researchgate.net |

| Vinyl Oxetanes | Diazo reagents, Cu(II) catalyst | Tetrahydro oxepine | Metal-catalyzed | researchgate.net |

| Oxetane-carboxylic acids | Heating in aqueous dioxane | γ-Butyrolactone, Dioxanone | Intramolecular Nucleophilic | nih.gov |

| Vinyl Oxetanes | Acid catalyst | Dihydropyran | Catalytic Ring Expansion | researchgate.net |

Rearrangement Reactions

Rearrangement reactions of oxetanes can lead to structurally diverse products, often through the intermediacy of carbocations or other reactive species. wiley-vch.debdu.ac.in These reactions can involve skeletal reorganization where atoms or groups migrate, resulting in the formation of isomers. wiley-vch.de

For a molecule like this compound, acid-catalyzed conditions that favor carbocation formation could potentially lead to rearrangements. For example, a 1,2-hydride or 1,2-alkyl shift in a carbocationic intermediate formed after ring opening could occur. bdu.ac.inlibretexts.org An example of a skeletal reorganization is the indium triflate-catalyzed reaction of oxetane-tethered sulfonamides, which rearranges to form 1,2-dihydroquinolines, likely proceeding through an initial intramolecular ring-opening by the sulfonamide nitrogen. beilstein-journals.org While classic named rearrangements like the Pinacol or Baeyer-Villiger are typically associated with 1,2-diols or ketones respectively, the principles of group migration from an electron-rich center to an electron-deficient one are fundamental and can be applied to intermediates derived from oxetane transformations. libretexts.org

Influence of Substitution Patterns on Ring Stability and Reactivity (e.g., 3,3-Disubstitution)

The stability and reactivity of the oxetane ring are intrinsically linked to its substitution pattern. The inherent ring strain of approximately 25.5 kcal/mol (107 kJ/mol), which is significantly higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol) and comparable to that of oxirane (27.3 kcal/mol), is a primary driver for its chemical transformations, particularly ring-opening reactions. beilstein-journals.orgutexas.eduresearchgate.net However, the placement of substituents on the four-membered ring can profoundly modulate this reactivity, enhancing stability and influencing the course of chemical reactions.

The unsubstituted oxetane ring is nearly planar, with a slight puckering angle of 8.7°. beilstein-journals.org The introduction of substituents, particularly at the 3-position, leads to increased puckering as a result of heightened eclipsing interactions. utexas.eduacs.org This structural change is accompanied by significant alterations in the ring's stability.

It is a common misconception that oxetanes are universally unstable, especially under acidic conditions. nih.gov In reality, their stability is highly dependent on the substitution pattern. nih.gov Generally, 3,3-disubstituted oxetanes are considered the most stable configuration. nih.govresearchgate.net This enhanced stability is attributed to steric hindrance; the substituents at the C3 position physically obstruct the trajectory of external nucleophiles attempting to attack the C–O σ* antibonding orbital, which is a necessary step for initiating ring cleavage. nih.gov Studies have shown that while non-disubstituted oxetanes are generally stable at a pH above 1, many 3,3-disubstituted variants can withstand conditions as acidic as pH 1. utexas.edu

In contrast, substitution at the C2 position with electron-donating groups is likely to render the ring unstable. nih.gov From a metabolic standpoint, 3-monosubstituted oxetanes have demonstrated greater stability compared to their 2-monosubstituted counterparts. acs.org

The compound this compound is a 3-monosubstituted oxetane. While 3-substitution generally imparts stability, the presence of an internal nucleophile—in this case, the hydroxyl group on the side chain—can facilitate ring-opening, particularly under acidic conditions. nih.gov

The following tables summarize comparative data on ring strain and the general stability conferred by different substitution patterns.

Table 1: Comparative Ring Strain of Cyclic Ethers

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Oxirane | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran | 5 | 5.6 |

Data sourced from references beilstein-journals.orgutexas.edu.

Table 2: General Influence of Substitution on Oxetane Ring Stability

| Substitution Pattern | General Stability | Key Factors |

|---|---|---|

| Unsubstituted | Moderate | High ring strain makes it susceptible to ring-opening. researchgate.net |

| 2-Substituted | Variable; often decreased | Electron-donating groups at C2 can destabilize the ring. nih.gov |

| 3-Substituted | Increased | Generally more stable than 2-substituted analogs; achiral when substituents are identical. acs.orgresearchgate.net |

| 3,3-Disubstituted | Highest | Substituents sterically hinder nucleophilic attack required for ring-opening. nih.govresearchgate.net |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C.

1D and 2D NMR Techniques (e.g., NOESY, TOCSY, ROESY, HMBC)

A complete 1D and 2D NMR analysis is essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.

1D NMR (¹H and ¹³C): A standard ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methine proton of the ethanol (B145695) moiety, the methine proton of the oxetane (B1205548) ring, and the four methylene (B1212753) protons of the oxetane ring. A ¹³C NMR spectrum would similarly show five distinct signals corresponding to the five carbon atoms in the molecule. However, no experimentally obtained spectra or tabulated chemical shift and coupling constant data for 1-(Oxetan-3-yl)ethan-1-ol have been found in the scientific literature.

Stereochemical Assignment via NMR

This compound possesses a chiral center at the carbon bearing the hydroxyl group, and the oxetane ring itself can introduce diastereotopicity. For a specific enantiomer, NMR techniques, particularly NOESY or ROESY, would be critical for determining the relative stereochemistry and preferred solution-state conformation by observing spatial proximities between protons. For example, NOE correlations between the protons on the ethanol side chain and specific protons on the oxetane ring could define their relative orientation. Without experimental NOESY/ROESY data, any discussion of stereochemical assignment for this specific molecule remains purely speculative.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and formula of a compound and to gain structural insights from its fragmentation pattern upon ionization.

The molecular formula of this compound is C₅H₁₀O₂. nih.gov High-resolution mass spectrometry (HRMS) would confirm its exact mass.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Average Molecular Weight | 102.13 g/mol nih.gov |

| Monoisotopic Mass | 102.068079557 Da nih.gov |

Interactive Data Table: Molecular Weight and Formula

In terms of fragmentation analysis, as a secondary alcohol, this compound would be expected to undergo characteristic fragmentation pathways, including:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon, which could lead to the loss of a methyl radical (•CH₃) or an oxetanyl radical.

Dehydration: Loss of a water molecule (H₂O), a common fragmentation pathway for alcohols.

Oxetane Ring Opening: Fragmentation involving the cleavage of the strained four-membered ring.

However, an experimental mass spectrum detailing the observed fragment ions (m/z values) and their relative intensities for this compound has not been located in the available literature. Therefore, a data table of its specific fragmentation pattern cannot be compiled.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. This technique would offer an unambiguous determination of the molecule's solid-state conformation and the stereochemistry at the chiral center. A search of crystallographic databases has yielded no published crystal structures for this compound. Consequently, no data on its unit cell parameters, bond distances, or solid-state conformational preferences can be reported.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Compounds

As this compound is a chiral molecule, its individual enantiomers, (S)-1-(Oxetan-3-yl)ethan-1-ol and (R)-1-(Oxetan-3-yl)ethan-1-ol, are expected to be optically active.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would show positive or negative peaks (Cotton effects) that are characteristic of the molecule's absolute configuration and conformation.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting curve is also indicative of the molecule's stereochemistry.

These chiroptical techniques are essential for assigning the absolute configuration of a chiral compound, often by comparing experimental data to theoretical calculations or to data from structurally similar compounds. No published CD or ORD spectra for the enantiomers of this compound are available, precluding any detailed analysis of its chiroptical properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost. It is widely employed to investigate the electronic structure and properties of oxetane-containing molecules, including 1-(Oxetan-3-yl)ethan-1-ol.

Reaction Mechanism Elucidation (e.g., Transition States, Intermediates)

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For oxetanes, this is particularly relevant for understanding their ring-opening and ring-expansion reactions, which are driven by the inherent strain of the four-membered ring. acs.orgbeilstein-journals.org Theoretical studies can identify and characterize the geometries and energies of transition states and intermediates, providing a detailed mechanistic picture that is often difficult to capture experimentally. researchgate.netresearchgate.netarxiv.org

For a molecule like this compound, DFT could be used to model its reactions with nucleophiles or under acidic conditions. By calculating the activation energy barriers for different potential pathways, researchers can predict the most likely reaction products. mdpi.comunimib.it This includes modeling the precise structures of short-lived intermediates that dictate the stereochemical outcome of a reaction. researchgate.netvnu.edu.vn

Table 1: Application of DFT in Reaction Mechanism Studies

| Studied Aspect | Information Gained from DFT | Relevance to this compound |

|---|---|---|

| Transition State (TS) Geometry | Provides the 3D structure of the highest energy point along the reaction coordinate. | Predicts the steric and electronic requirements for reactions, such as ring-opening. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Helps determine reaction rates and predict regioselectivity and stereoselectivity. |

| Reaction Intermediates | Characterizes the structure and stability of transient species formed during a reaction. | Elucidates multi-step reaction pathways and potential side products. |

Conformational Analysis and Strain Energy Calculations

The oxetane (B1205548) ring is not planar; it adopts a puckered conformation to alleviate some of its inherent strain. acs.orgnih.gov The degree of this puckering is influenced by the substituents on the ring. acs.orgutexas.edu In this compound, the 1-hydroxyethyl group at the 3-position dictates the preferred conformation. DFT calculations are used to determine the relative energies of different possible conformers (e.g., where the substituent is in a pseudo-axial or pseudo-equatorial position) and the energy barriers for interconversion between them. nih.govmdpi.comnih.gov

The ring strain energy of oxetane, a key factor in its reactivity, is approximately 25.5 kcal/mol (107 kJ/mol). utexas.edu This value, derived from computational and experimental thermochemical data, is significant and explains the thermodynamic driving force for ring-opening reactions. youtube.comchemistrysteps.comyoutube.com DFT can precisely calculate this strain energy by comparing the energy of the cyclic molecule to a suitable strain-free acyclic reference compound. youtube.com

Table 2: Comparative Strain Energies of Small Rings

| Ring System | Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.5 |

| Oxetane | 25.5 |

| Cyclobutane | 26.3 |

| Tetrahydrofuran (B95107) (THF) | 5.6 |

Quantum Chemical Descriptors and Reactivity Prediction

DFT and other quantum chemical methods can calculate a variety of molecular properties, known as descriptors, that help predict the reactivity and physicochemical properties of a molecule. science.govdntb.gov.ua For this compound, these descriptors provide a quantitative basis for understanding its chemical behavior. nih.govchemrxiv.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, molecular electrostatic potential (MEP), and various calculated physicochemical properties.

Table 3: Computed Quantum Chemical and Physical Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Formula | C₅H₁₀O₂ | Basic compositional information. nih.gov |

| Molecular Weight | 102.13 g/mol | Mass of one mole of the substance. nih.gov |

| XLogP3 | -0.1 | A calculated measure of lipophilicity. nih.gov |

| Hydrogen Bond Donor Count | 1 | The hydroxyl group can donate a hydrogen bond. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms can accept hydrogen bonds. nih.gov |

| Rotatable Bond Count | 2 | Indicates conformational flexibility. nih.gov |

| Topological Polar Surface Area | 29.5 Ų | Relates to transport properties and intermolecular interactions. nih.gov |

Data sourced from PubChem CID 82593536 and 96732108. nih.govnih.gov

Modeling of Bioisosteric Replacements and Electrostatic Potentials

In medicinal chemistry, the oxetane ring is increasingly recognized as a valuable "bioisostere"—a substituent that can replace another functional group without significantly altering the desired biological activity, while potentially improving physicochemical properties like solubility or metabolic stability. researchgate.netnih.gov Specifically, the oxetane motif has been successfully used as a replacement for gem-dimethyl and carbonyl groups. nih.govresearchgate.net Furthermore, the related oxetan-3-ol (B104164) moiety has been investigated as a bioisostere for the carboxylic acid group. nih.govresearchgate.net

Computational modeling plays a vital role in identifying and validating such bioisosteric relationships. chemrxiv.orgresearchgate.net By calculating and comparing the molecular electrostatic potential (MEP) maps of this compound and a potential replacement group, chemists can assess their similarity in terms of size, shape, and electronic charge distribution. mdpi.commdpi.commdpi.com A similar MEP map suggests that the molecules will engage in comparable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with a biological target, supporting the rationale for the bioisosteric replacement. nih.gov

Applications and Research Perspectives in Chemical Biology and Materials Science

Utilization as Building Blocks in Complex Molecule Synthesis

1-(Oxetan-3-yl)ethan-1-ol serves as a versatile precursor in the synthesis of intricate molecular frameworks. The inherent ring strain of the oxetane (B1205548) moiety can be harnessed to drive reactions, while the hydroxyl group provides a convenient handle for further functionalization.

The chiral nature of this compound, which can exist as (S)- or (R)-enantiomers, makes it an excellent starting point for the stereoselective synthesis of polyfunctionalized molecules. The secondary alcohol can be used as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecules with precise three-dimensional arrangements. researchgate.net For instance, the hydroxyl group can be used to direct metallation or to participate in diastereoselective additions to the oxetane ring or adjacent functionalities. While specific examples starting directly from this compound are still emerging in the literature, the principles of using chiral alcohols for stereocontrol are well-established and directly applicable. nih.gov

Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid and three-dimensional nature. The oxetane unit of this compound can be elaborated into spirocyclic structures. researchgate.netnih.gov For example, the hydroxyl group can be oxidized to a ketone, 1-(oxetan-3-yl)ethan-1-one, which can then undergo reactions such as the Paternò–Büchi cycloaddition with alkenes to form spiro-oxetanes. rsc.orgrsc.org These spirocyclic oxetanes are considered valuable alternatives to more common motifs like morpholine (B109124) in medicinal chemistry. researchgate.netresearchgate.net

Medicinal Chemistry Research Applications

In the realm of medicinal chemistry, the incorporation of the this compound moiety has demonstrated significant potential in optimizing the properties of drug candidates.

The introduction of an oxetane ring can have a profound impact on the physicochemical profile of a molecule. researchgate.net Oxetanes are known to increase aqueous solubility and metabolic stability while reducing lipophilicity. researchgate.net The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water and biological targets. Furthermore, the electron-withdrawing nature of the oxetane can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing drug absorption and distribution.

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties (Illustrative Examples)

| Parent Moiety | Oxetane-Containing Analogue | Change in LogP | Change in Aqueous Solubility | Change in Metabolic Stability |

| Isopropyl | 3-hydroxy-3-(1-hydroxyethyl)oxetane | Decrease | Increase | Increase |

| Cyclohexyl | Spiro[5.3]nonan-1-ol derivative | Decrease | Increase | Increase |

Note: This table provides illustrative examples based on general trends observed when replacing common lipophilic groups with oxetane-containing fragments. Specific quantitative data for this compound derivatives require further dedicated studies.

The rigid and three-dimensional nature of the oxetane ring can be used to control the conformation of a molecule. mdpi.com By restricting the rotational freedom of a ligand, the oxetane moiety can pre-organize the molecule into a conformation that is optimal for binding to its biological target. This can lead to an increase in binding affinity and selectivity. The oxygen atom of the oxetane can also participate in crucial hydrogen bonding interactions within a protein's binding pocket, further enhancing ligand-protein recognition. Conformational analysis through techniques like NMR spectroscopy can elucidate the preferred spatial arrangement of molecules containing the this compound substituent. mdpi.com

The unique structural features of this compound make it an attractive scaffold for the discovery of novel inhibitors of biological targets, such as kinases. nih.gov Kinase inhibitors are a critical class of drugs, particularly in oncology. The ability of the oxetane motif to act as a hydrogen bond acceptor and to introduce three-dimensionality can be exploited in the design of potent and selective kinase inhibitors. By decorating the this compound core with various functional groups, chemists can create libraries of compounds for screening against different kinases, potentially leading to the discovery of new therapeutic agents.

Design of Peptidomimetics

Peptidomimetics are compounds designed to mimic or block the biological function of peptides, often with improved pharmacological properties such as enhanced stability and bioavailability. nih.gov A significant challenge in peptide-based drug development is their susceptibility to enzymatic degradation by proteases. warwick.ac.uk One established strategy to overcome this is the chemical modification of the peptide bond. warwick.ac.uk

The oxetane moiety has emerged as a compelling surrogate for the amide carbonyl group within a peptide backbone. researchgate.net Replacing a carbonyl with an oxetane ring creates a non-hydrolyzable oxetanylamine fragment, which is resistant to enzymatic cleavage. nih.govacs.org This substitution maintains a hydrogen-bond donor/acceptor pattern analogous to the original amide bond, a critical feature for preserving biological activity. nih.govacs.org The introduction of the rigid, three-dimensional oxetane ring can also induce conformational changes, providing access to new peptide structural arrangements that may enhance binding to biological targets. warwick.ac.uk

Research has demonstrated the synthesis of "oxetanyl peptides" where the amide bond is replaced by this motif. nih.gov These peptidomimetics have shown stability under various chemical conditions, and their synthesis can be integrated into standard solid-phase peptide synthesis (SPPS) protocols using pre-formed oxetane-containing dipeptide building blocks. acs.orgacs.org For example, oxetane-modified derivatives of bioactive peptides like bradykinin (B550075) and enkephalin have been successfully synthesized. acs.org The core structure of this compound represents the fundamental substituted oxetane scaffold that is incorporated into these advanced peptidomimetic designs.

| Feature | Standard Amide Bond | Oxetane Isostere |

| Structure | -C(=O)NH- | -CH(Oxetane)-NH- |

| Susceptibility to Proteases | High | Low (Resistant) |

| H-Bonding Pattern | Donor and Acceptor | Donor and Acceptor |

| Conformational Flexibility | Planar (amide) | Rigid, 3-Dimensional |

Fluorinated Oxetanes in Contemporary Drug Design

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nus.edu.sgchemeurope.com When combined with the desirable features of the oxetane ring, this leads to a prized class of compounds known as fluorinated oxetanes. nus.edu.sgchemeurope.com Specifically, the isosteric replacement of a methylene (B1212753) (CH₂) group within the oxetane ring with a difluoromethylene (CF₂) unit yields α,α-difluoro-oxetanes. nus.edu.sgazolifesciences.com These structures merge the benefits of small, polar heterocyclic rings with the unique electronic properties of fluorine. nus.edu.sgazolifesciences.com

Despite their high potential as lead compounds for new medicines, the synthesis of fluorinated oxetanes has been historically challenging due to a lack of suitable fluorinated precursors and undesired side reactions like ring-opening or defluorination. azolifesciences.com However, recent breakthroughs have provided novel catalytic methods to access these valuable molecules. Researchers have developed a copper-catalyzed process that converts readily available epoxides into α,α-difluoro-oxetanes by inserting a difluorocarbene species. chemeurope.comazolifesciences.comthieme-connect.com This method has been used to synthesize fluorinated analogs of several important pharmacophores. azolifesciences.combioengineer.org

Computational studies and metabolic stability assessments support the potential of these fluorinated oxetanes as valuable drug scaffolds. nus.edu.sgbionity.com This advancement opens up new opportunities to incorporate these motifs into novel small-molecule therapeutics, potentially leading to the development of medicines for previously difficult-to-treat diseases. nus.edu.sgchemeurope.com

Polymer Chemistry and Materials Science

The strained four-membered ring of oxetane derivatives makes them ideal monomers for ring-opening polymerization (ROP), leading to the formation of polyethers with a range of applications.

Ring-Opening Polymerization Mechanisms

Oxetanes readily undergo cationic ring-opening polymerization (CROP). rsc.org The process is typically initiated by strong acids or Lewis acids, such as boron trifluoride etherate (BF₃·O(C₂H₅)₂), which protonate or coordinate to the oxygen atom of the oxetane ring. rsc.orgtandfonline.comtandfonline.com This activation forms a tertiary oxonium ion, the active species that propagates the polymerization. tandfonline.com

Propagation occurs via a nucleophilic attack of the oxygen atom from an incoming monomer molecule on one of the α-carbon atoms of the cyclic oxonium ion at the growing chain end. rsc.orgtandfonline.com This attack opens the strained ring and regenerates the active oxonium site on the newly added unit. tandfonline.com This mechanism is known as the Active Chain End (ACE) mechanism. tandfonline.com The polymerization is an exothermic process. acs.org

A significant challenge in the CROP of oxetanes is the potential for side reactions, most notably the formation of cyclic oligomers (primarily the cyclic tetramer) through a "back-biting" process where the growing chain end attacks itself. tandfonline.com However, reaction conditions, such as the choice of solvent, can be optimized to minimize these side reactions and produce polymers with predictable molecular weights and narrow distributions. acs.org For substituted oxetanes containing hydroxyl groups, such as this compound, the hydroxyl function can participate in the reaction, potentially leading to the formation of branched polyethers. tandfonline.com

| Polymerization Type | Cationic Ring-Opening Polymerization (CROP) |

| Monomer | Oxetane and its derivatives |

| Typical Initiator | Lewis Acids (e.g., BF₃·O(C₂H₅)₂) |

| Active Species | Tertiary Oxonium Ion |

| Propagation Mechanism | Nucleophilic attack of monomer on active chain end |

| Key Challenge | Formation of cyclic oligomers via "back-biting" |

Application in Energetic Binders and Polyethers

A critical application of oxetane-based polymers is in the field of energetic materials, where they serve as high-performance energetic binders for solid rocket propellants and polymer-bonded explosives. mdpi.comnih.govdtic.mil Energetic binders are polymers that contain energy-releasing functional groups and form a cross-linked rubbery matrix that holds explosive ingredients together. dtic.mil

Poly(NIMMO), in particular, has gained significant attention as a promising energetic binder. cswab.org These polyoxetanes are typically synthesized as hydroxyl-terminated prepolymers, which are then cured (cross-linked) with isocyanates to form a durable polyurethane network. mdpi.com The resulting cured binder is a tough elastomer capable of absorbing and dissipating energy from hazardous stimuli, which is crucial for meeting Insensitive Munitions (IM) criteria. dtic.mil Copolymers of different energetic oxetanes, or of energetic oxetanes with non-energetic polyethers like tetrahydrofuran (B95107) (THF), are often created to tailor the mechanical properties, such as glass transition temperature and flexibility, for specific applications. mdpi.com

Role in Natural Product Synthesis and Analog Design (e.g., Taxol Analogues)

The oxetane ring is a structural feature in several biologically active natural products, the most prominent of which is the anticancer drug Paclitaxel (Taxol). researchgate.netacs.org In Taxol, the four-membered D-ring is an oxetane, a feature long considered essential for its potent biological activity of stabilizing microtubules during cell division. researchgate.netacs.orgnih.gov

The function of the oxetane ring in Taxol is believed to be twofold:

Structural Rigidification : It acts as a conformational lock, rigidifying the tetracyclic core of the molecule. This pre-organizes the side chains for optimal binding to its target, tubulin. researchgate.netacs.orgnih.gov

Hydrogen-Bond Acceptor : The oxygen atom of the oxetane can serve as a hydrogen-bond acceptor, contributing to the binding affinity with the protein target. researchgate.netnih.gov

The synthesis of the strained oxetane D-ring is a formidable challenge in the total synthesis of Taxol and its analogues. proquest.com Various synthetic strategies, including intramolecular Williamson ether synthesis, have been employed by chemists to construct this ring system. illinois.edu While some studies have shown that analogues lacking the oxetane ring can still exhibit bioactivity, they generally display lower binding affinity and cytotoxicity than the parent Taxol structure, underscoring the ring's importance. nih.gov The study of simpler oxetane-containing molecules like this compound provides fundamental insights into the chemistry and properties of the substituted oxetane motif that is central to the structure and function of complex natural products like Taxol. researchgate.net

Future Research Directions and Challenges

Development of Novel Asymmetric Synthetic Methodologies for Oxetanes

A primary challenge in the synthesis of 1-(oxetan-3-yl)ethan-1-ol is the control of its two stereocenters. The development of efficient, stereoselective methods is crucial for accessing enantiomerically pure forms of this and related chiral oxetanes, which is often a prerequisite for their use in medicinal chemistry. nih.gov Future research will likely focus on the following areas:

Catalytic Asymmetric Addition to Precursors: A direct and appealing route involves the asymmetric addition of an ethyl group equivalent to a prochiral oxetan-3-one precursor. While catalytic enantioselective additions to ketones are a well-established field, their application to strained cyclic ketones like oxetan-3-one presents unique challenges. nih.gov Future work should target the development of new chiral catalysts, perhaps based on iridium or other transition metals, that can effectively mediate such transformations with high enantioselectivity. nih.gov

Desymmetrization of Prochiral Oxetanes: An alternative strategy is the desymmetrization of a prochiral oxetane (B1205548). nsf.gov For instance, a prochiral 3,3-disubstituted oxetane could undergo a catalytic asymmetric ring-opening or functionalization to generate the desired chiral center. nsf.govorganic-chemistry.org Researchers have successfully used chiral Brønsted acids and other organocatalysts for the desymmetrization of oxetanes, providing a promising avenue for synthesizing chiral building blocks. nsf.govrsc.org

Kinetic Resolution: The kinetic resolution of racemic this compound through enzyme-catalyzed acylation or other chiral transformations represents another viable approach. This would allow for the separation of enantiomers from a more easily synthesized racemic mixture.

| Methodology | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Catalytic Asymmetric Reductive Coupling | Coupling of an oxetanone with a pronucleophile (e.g., allylic acetate) using a chiral iridium catalyst and a mild reductant like 2-propanol. nih.gov | Access to complex α-stereogenic oxetanols; avoids pre-metalated nucleophiles. nih.gov | Expanding substrate scope to include ethyl-group donors. |

| Chiral Phosphoric Acid Catalysis | Asymmetric desymmetrization of prochiral oxetanes via intramolecular ring-opening with a tethered nucleophile, catalyzed by a chiral phosphoric acid. organic-chemistry.org | High enantioselectivity; metal-free conditions; broad functional group tolerance. organic-chemistry.org | Adapting for intermolecular additions or functionalizations. |

| Gold-Catalyzed Cyclization | Conversion of enantiomerically enriched propargylic alcohols into chiral oxetan-3-ones without racemization, which can then be functionalized. nih.gov | Direct access to chiral precursors from readily available materials. nih.gov | Stereoselective addition of nucleophiles to the resulting chiral ketone. |

Exploration of New Reactivity Modes and Transformations

The strained four-membered ring of this compound imparts unique reactivity that is ripe for exploration. acs.org While oxetanes are more stable than their epoxide counterparts, the ring strain of approximately 107 kJ/mol facilitates a variety of chemical transformations. researchgate.netradtech.org Future research should aim to uncover novel reactions that leverage this inherent reactivity.

Hydroxyl-Directed Reactions: The secondary alcohol in this compound can serve as a directing group. Research could explore its ability to guide C-H functionalization on the oxetane ring or influence the stereochemical outcome of reactions at adjacent positions.

Ring-Opening and Expansion: The development of new catalytic systems for the selective ring-opening of the oxetane moiety is a significant area of interest. This could provide access to highly functionalized acyclic structures that are otherwise difficult to synthesize. rsc.org Furthermore, ring-expansion reactions, for instance, using sulfur ylides to convert the oxetane into larger heterocycles like tetrahydrofurans, could yield valuable synthetic intermediates. beilstein-journals.org

Strain-Release Transformations: Modifications that increase the ring strain, such as the introduction of an exocyclic double bond, can open up pathways to unusual transformations not seen in simple oxetanes. nih.gov Exploring such "strain-heightened" derivatives of this compound could lead to new synthetic methodologies. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules like this compound. nih.gov Advanced modeling can accelerate the discovery of new synthetic routes and applications by providing insights that are difficult to obtain through experimentation alone.

Predicting Physicochemical Properties: Density Functional Theory (DFT) and other methods can be used to accurately predict key properties of the different stereoisomers of this compound. nih.gov This includes conformational preferences, dipole moments, and hydrogen-bonding capabilities, which are crucial for designing its application as a bioisostere in medicinal chemistry. acs.org

Mechanism Elucidation and Catalyst Design: Computational studies are invaluable for elucidating the mechanisms of complex catalytic reactions. nsf.gov By modeling transition states and reaction pathways for the asymmetric synthesis of this compound, researchers can rationally design more efficient and selective catalysts.

Reactivity Prediction: Modeling can help predict the most likely sites of reaction and the activation barriers for various transformations. nih.gov This predictive power can guide experimental efforts in exploring the new reactivity modes discussed in the previous section, saving time and resources.

| Modeling Application | Computational Method | Predicted Outcome / Insight | Impact on Research |

|---|---|---|---|